N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with fluorinated aryl groups and a methyl group. Its structure combines a bicyclic system (imidazole fused with thiazole) linked to a 2-fluorophenyl carboxamide moiety and a 4-fluorophenyl group at position 4.
The synthesis of such compounds typically involves condensation reactions between substituted amines and thiadiazole or thiazole precursors, followed by functionalization of the carboxamide group. Spectral characterization (e.g., ¹H/¹³C NMR, IR, LCMS) confirms the tautomeric stability and electronic effects of fluorine substituents, which enhance metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c1-11-17(18(25)22-15-5-3-2-4-14(15)21)26-19-23-16(10-24(11)19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXWKBWVOWHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related imidazo-thiazole derivatives:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
Key Comparative Insights :
Fluorine Substitution :
- The target compound and its analogs (e.g., G677-0124 in ) use fluorine substituents to modulate electronic effects and metabolic stability. Fluorine at the 4-position of the phenyl ring enhances aromatic π-stacking, while the 2-fluorophenyl carboxamide may improve target selectivity .
- In contrast, trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups in related compounds (e.g., ) increase lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting.
Core Heterocycle Variations: Replacement of the thiazole ring with oxazine (e.g., ) introduces conformational flexibility, affecting binding to bacterial targets like Mycobacterium tuberculosis.
Functional Group Impact: The carboxylic acid precursor () highlights the importance of the carboxamide group in the final compound’s bioactivity. Conversion to the carboxamide introduces hydrogen-bonding capacity, crucial for target engagement. Nitro-containing analogs () exhibit redox-activated cytotoxicity, a mechanism absent in the non-nitro target compound.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving condensation of fluorinated aryl precursors with imidazo-thiazole intermediates. Yields and purity depend on the steric and electronic effects of substituents .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Fluorine and CF₃ groups optimize potency and pharmacokinetics, but excessive lipophilicity (e.g., in G677-0104 ) may reduce aqueous solubility.
- Synthetic Challenges : Functionalizing the imidazo-thiazole core at position 2 requires careful control of reaction conditions to avoid side products, as seen in and .
Biological Activity
N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo-thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a thiazole ring fused with an imidazole moiety and substituted phenyl groups. Its molecular formula is C19H22F2N4O2S, with a molecular weight of approximately 391.46 g/mol. The presence of fluorine atoms in the phenyl groups is significant as it may enhance biological activity through increased lipophilicity and altered electronic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods have been reported in the literature, including ionic liquid-promoted one-pot reactions that yield high purity and yield of the desired product .
Antimicrobial Activity
Research indicates that compounds within the imidazo-thiazole class exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have shown promising activity against Mycobacterium tuberculosis , with minimal toxicity towards normal cell lines such as NIH 3T3 .
Table 1: Antimicrobial Activity Against Different Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | M. tuberculosis | 15 | 5 |
| Other derivatives | E. coli | 12 | 10 |
| Other derivatives | S. aureus | 14 | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of growth in colon carcinoma cells (HCT-15) with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 1.61 ± 0.92 | Induction of apoptosis |
| Jurkat | 1.98 ± 1.22 | Cell cycle arrest at G0/G1 phase |
| J774A.1 | >1000 | No significant effect observed |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Targets : Molecular docking studies suggest that this compound interacts favorably with key enzymes involved in bacterial metabolism and cancer cell proliferation, such as InhA and CYP121 .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways, leading to cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression in cancer cells, preventing their proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
